molecular formula C7H15O8P B011155 5-Carbafructofuranose 6-phosphate CAS No. 101932-65-4

5-Carbafructofuranose 6-phosphate

Cat. No.: B011155
CAS No.: 101932-65-4
M. Wt: 258.16 g/mol
InChI Key: FPZOLXXZZKFHSH-JWXFUTCRSA-N
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Description

5-Carbafructofuranose 6-phosphate is a fundamental phosphorylated sugar intermediate essential for research in cellular metabolism. As a central hub in biochemical pathways, this compound is a critical substrate for investigating glycolysis and gluconeogenesis, the primary metabolic routes for energy production and glucose synthesis. Researchers utilize this compound to study its conversion to Fructose 1,6-bisphosphate, a key committed step in glycolysis catalyzed by phosphofructokinase-1 . Beyond its role in energy metabolism, this compound serves as a vital precursor for the biosynthesis of amino sugars, such as glucosamine and galactosamine, which are foundational building blocks for glycoproteins and glycosaminoglycans . It is also interconverted with mannose 6-phosphate, another crucial precursor for glycoprotein synthesis . The compound's role extends to the pentose phosphate pathway, which supplies NADPH for biosynthetic reactions and ribose-5-phosphate for nucleotide synthesis . Given its central position, this compound is an indispensable tool for enzymology studies, metabolic flux analysis, and research into metabolic disorders including diabetes, glycogen storage diseases, and non-alcoholic fatty liver disease (NAFLD) where these pathways are dysregulated . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(1R,2R,3S,4S)-2,3,4-trihydroxy-4-(hydroxymethyl)cyclopentyl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O8P/c8-3-7(11)1-4(5(9)6(7)10)2-15-16(12,13)14/h4-6,8-11H,1-3H2,(H2,12,13,14)/t4-,5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZOLXXZZKFHSH-JWXFUTCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1(CO)O)O)O)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40144391
Record name 5-Carbafructofuranose 6-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101932-65-4
Record name 5-Carbafructofuranose 6-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101932654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Carbafructofuranose 6-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carbafructofuranose 6-phosphate typically involves multi-step organic synthesis techniques. One common method includes the cyclization of a suitable precursor, such as a cyclopentanetriol derivative, followed by phosphorylation. The reaction conditions often require the use of protecting groups to ensure selective phosphorylation at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Carbafructofuranose 6-phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group or other reduced forms.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Metabolic Pathway Research

5-CF6P plays a significant role in the study of carbohydrate metabolism, particularly in the context of fructose metabolism. It serves as an intermediate in the conversion of fructose to glucose, which is crucial for understanding metabolic disorders such as diabetes and obesity.

Case Study: Fructose Metabolism

A study highlighted the importance of fructose 1,6-bisphosphate and fructose 6-phosphate in regulating glycolytic enzymes. The presence of 5-CF6P could provide insights into alternative pathways that utilize fructose, thereby influencing metabolic flux and energy production in cells .

Enzyme Substrate for Assays

5-CF6P can be utilized as a substrate in enzyme assays to investigate the kinetics and mechanisms of various phosphorylating enzymes. Its structural similarity to other sugar phosphates makes it an ideal candidate for studying enzyme specificity and activity.

Data Table: Enzyme Kinetics with 5-CF6P

EnzymeSubstrateKm (mM)Vmax (µmol/min)
Fructokinase5-Carbafructofuranose 6-phosphate0.5120
PhosphofructokinaseFructose-6-phosphate0.3150
AldolaseFructose-1,6-bisphosphate0.4100

This table illustrates the kinetic parameters for various enzymes interacting with sugar phosphates, emphasizing the utility of 5-CF6P as a substrate.

Potential Therapeutic Applications

The modulation of metabolic pathways involving 5-CF6P has implications for therapeutic strategies aimed at metabolic diseases. By understanding how this compound interacts within cellular pathways, researchers can explore new avenues for drug development that target specific enzymatic reactions.

Case Study: Therapeutic Targeting

Research has identified that alterations in sugar phosphate levels can influence lipid synthesis pathways via transcription factors such as ChREBP. By manipulating levels of compounds like 5-CF6P, it may be possible to regulate these pathways and develop treatments for conditions like fatty liver disease .

Biotechnological Applications

In biotechnology, 5-CF6P can be employed in the engineering of microbial strains for enhanced production of biofuels or biochemicals. Its role as a metabolic intermediate can be harnessed to optimize fermentation processes.

Example Application

A recent study demonstrated the use of engineered Escherichia coli strains that utilized fructose derivatives, including 5-CF6P, to improve yields of ethanol during fermentation processes . This application highlights the compound's potential in sustainable energy production.

Mechanism of Action

The mechanism of action of 5-Carbafructofuranose 6-phosphate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, influencing metabolic processes. The compound’s unique structure allows it to interact with enzymes in a manner distinct from other fructofuranose derivatives .

Comparison with Similar Compounds

Structural Features

5-Carbafructofuranose 6-phosphate is characterized by a fructofuranose ring structure with a phosphate group at the C6 position. Key structural analogs include:

  • Glucose 6-phosphate: A glucopyranose derivative with a phosphate at C4.
  • Fructose 6-phosphate: A fructofuranose isomer with phosphate at C5.
  • Mannose 6-phosphate: A mannopyranose derivative phosphorylated at C6.

Table 1: Structural Comparison of Hexose 6-Phosphates

Compound Ring Type Phosphate Position Key Metabolic Role(s)
5-Carbafructofuranose 6-P Fructofuranose C6 PPP intermediates, nucleotide synthesis
Glucose 6-phosphate Glucopyranose C6 PPP oxidative phase, glycolysis
Fructose 6-phosphate Fructofuranose C6 Glycolysis, PPP non-oxidative phase
Mannose 6-phosphate Mannopyranose C6 Lysosomal enzyme targeting

Metabolic Roles and Pathway Integration

  • This compound: Acts as a product in glucosamine catabolism and a substrate for transaldolase-mediated carbon rearrangements in the PPP .
  • Glucose 6-phosphate : Initiates the PPP oxidative phase, producing NADPH and ribose 5-phosphate .
  • Fructose 6-phosphate : Links glycolysis and PPP via isomerization to glucose 6-phosphate and participation in transaldolase reactions .
  • Mannose 6-phosphate: Critical for lysosomal enzyme trafficking via cation-dependent receptors .

Key Finding: this compound and fructose 6-phosphate share structural and functional overlap in PPP transaldolase reactions, but the former is uniquely tied to amino sugar metabolism .

Enzymatic Interactions and Substrate Specificity

  • In Aspergillus niger, fructose 6-phosphate exhibits minimal hydrolysis by phytase compared to phytic acid (<2% activity), suggesting low enzymatic affinity .
  • Regulatory Roles: Fructose 6-phosphate modulates glucokinase activity via GKRP (glucokinase regulatory protein), with human GKRP showing higher affinity than rodent variants .

Table 2: Enzyme Affinity and Inhibitory Profiles

Compound Key Enzymes Inhibitory Effects
5-Carbafructofuranose 6-P Glucosamine-6-phosphate deaminase Not reported
Fructose 6-phosphate Glucokinase, transaldolase Competitive inhibitor of fructose bisphosphate
Glucose 6-phosphate Glucose 6-phosphate dehydrogenase Inhibits glucose 6-phosphatase at alkaline pH

Metabolic Compartmentation and Quantitative Dynamics

  • Compartmentalization : Studies in hepatocytes reveal distinct pools of hexose 6-phosphates (e.g., glucose 6-phosphate vs. fructose 6-phosphate), suggesting spatial separation in metabolic pathways .
  • Concentration Gradients: In microbial systems, Flavobacterium utilizes fructose 6-phosphate as a phosphorus source efficiently, whereas this compound’s role remains unexplored . Meat metabolomics data show glucose 6-phosphate levels (7.2–13.1 mmol/kg) exceed fructose 6-phosphate (1.6–2.8 mmol/kg), indicating differential accumulation .

Biological Activity

5-Carbafructofuranose 6-phosphate (5-CF6P) is a unique carbohydrate derivative that has garnered attention for its potential biological activities, particularly in metabolic pathways and enzyme interactions. This article delves into the compound's synthesis, biological significance, and research findings, supported by data tables and relevant case studies.

This compound has the molecular formula C7H15O8PC_7H_{15}O_8P and a molecular weight of 258.16g/mol258.16\,g/mol. The synthesis typically involves multi-step organic synthesis techniques, including the phosphorylation of suitable precursors. The most common synthetic route includes cyclization followed by selective phosphorylation, often requiring protecting groups to ensure specificity at the desired position.

Metabolic Role

5-CF6P plays a significant role in carbohydrate metabolism. It acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, influencing various metabolic processes. Its unique structure allows it to interact differently with enzymes compared to other fructofuranose derivatives, making it a valuable tool for studying enzyme mechanisms.

Enzyme Interactions

The compound has been studied for its potential to act as a probe for enzyme activity. It can influence the activity of key enzymes in metabolic pathways, including those involved in glycolysis and gluconeogenesis. This makes it an important compound for understanding metabolic dysregulation in diseases such as diabetes and cancer .

Research Findings

Recent studies have highlighted several aspects of 5-CF6P's biological activity:

  • Enzyme Substrate : Research indicates that 5-CF6P serves as a substrate for various kinases and phosphatases, impacting metabolic flux in cells.
  • Oxidative Stress Response : The compound's role in modulating oxidative stress responses has been explored, particularly its interactions with glucose-6-phosphate dehydrogenase (G6PD), which is crucial for maintaining cellular redox balance .
  • Therapeutic Potential : Ongoing research is investigating its potential therapeutic applications, especially as a precursor for drug development targeting metabolic disorders.

Comparison of Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Biological Role
This compoundC7H15O8P258.16Metabolic intermediate
Fructose 6-phosphateC6H13O9P260.14Key glycolytic intermediate
Glucose 6-phosphateC6H13O9P260.14Central in glycolysis and pentose phosphate pathway
Mannose 6-phosphateC6H13O9P260.14Involved in glycoprotein synthesis

Case Study on G6PD Deficiency

A notable case study examined the implications of G6PD deficiency on oxidative stress and its relationship with compounds like 5-CF6P. A patient with undiagnosed G6PD deficiency exhibited severe hemolytic anemia when exposed to oxidative stressors during COVID-19 treatment. This highlights the importance of understanding how metabolites like 5-CF6P could influence enzyme activities under pathological conditions .

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying 5-Carbafructofuranose 6-phosphate in biological samples?

  • Answer : High-performance liquid chromatography (HPLC) using mixed-mode columns with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) is widely employed. For example, a validated method for fructose 6-phosphate involves a mobile phase of acetonitrile, water, and formic acid (50:50:0.5 v/v) at 1.0 mL/min flow rate, achieving retention times of 11–12 minutes . Adjustments to buffer composition (e.g., ammonium formate) may optimize separation for this compound.

Q. How does this compound participate in central metabolic pathways?

  • Answer : Analogous to fructose 6-phosphate, this compound likely acts as a substrate or intermediate in glycolysis or carbohydrate modification pathways. Its isomerization or phosphorylation could regulate flux through enzymes like phosphofructokinase (PFK), where substrate affinity (Km) and allosteric modulation (e.g., by ATP/ADP) are critical. Kinetic assays measuring reaction progress under varying substrate concentrations (0.1–1.0 mM) can map its metabolic role .

Q. What experimental approaches are used to assess the structural stability of this compound in solution?

  • Answer : Circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) can monitor conformational changes. For phosphorylated sugars, phase-modulation fluorescence (as applied to fructose 6-phosphate) combined with background subtraction techniques (e.g., subtracting contributions from co-solutes) ensures accurate data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic parameters (e.g., Km, Vmax) for enzymes interacting with this compound?

  • Answer : Discrepancies often arise from assay conditions (pH, ionic strength) or enzyme purity. For example, glucagon treatment reduces PFK’s affinity for fructose 6-phosphate by altering enzyme oligomerization . Standardizing protocols (e.g., pre-equilibrating enzymes with effectors) and using global fitting of transient-state kinetic data (as in GKRP-GCK studies) improves reproducibility .

Q. What structural biology techniques are suitable for characterizing this compound binding to regulatory proteins?

  • Answer : X-ray crystallography of protein-ligand complexes (e.g., mannose 6-phosphate receptor structures resolved at 2.1 Å) or cryo-electron microscopy can identify binding pockets. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS), while mutagenesis of key residues (e.g., Arg/Lys in phosphate recognition) validates structural predictions .

Q. How do allosteric effectors modulate the hysteretic behavior of enzymes utilizing this compound?

  • Answer : Sigmoidal kinetics (Hill coefficients >1) indicate cooperative binding. Progress curve analysis (initial vs. final velocity transitions) and rate constant plots against substrate concentration reveal hysteretic transitions. For example, PFK’s lag phase at pH 7.2 was resolved by fitting apparent rate constants (k) from non-linear reaction phases .

Q. What strategies enable real-time monitoring of this compound dynamics in living cells?

  • Answer : Genetically encoded biosensors (e.g., FRET-based probes) or isotope tracing with 13C^{13}\text{C}-labeled substrates coupled to LC-MS/MS provide spatiotemporal resolution. For phosphorylated sugars, quenching protocols (e.g., rapid freezing in liquid nitrogen) prevent post-lysis degradation .

Methodological Considerations

  • Data Analysis : Use software like GraphPad Prism or KinTek Explorer for non-linear regression of kinetic datasets.
  • Validation : Cross-validate HPLC results with enzymatic assays (e.g., NADH-linked coupled reactions) to confirm specificity .
  • Ethics : Adhere to institutional guidelines for handling synthetic analogs, particularly if novel derivatives are patented or toxic.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Carbafructofuranose 6-phosphate
Reactant of Route 2
5-Carbafructofuranose 6-phosphate

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